molecular formula C19H29BO3 B8354358 2-(2-(cyclopropylmethoxy)-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-(cyclopropylmethoxy)-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8354358
M. Wt: 316.2 g/mol
InChI Key: JJEAJAGLNDHYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(cyclopropylmethoxy)-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its unique structure, which includes a cyclopropylmethoxy group and a tetramethyl-1,3,2-dioxaborolane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(cyclopropylmethoxy)-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable phenol derivative with a boronic acid or boronic ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration reactions using rhodium catalysts. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(cyclopropylmethoxy)-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:

    Oxidation: The boronic ester can be oxidized to form boronic acids.

    Reduction: Reduction reactions can convert the boronic ester to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts and aryl halides in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Biaryl compounds.

Scientific Research Applications

2-(2-(cyclopropylmethoxy)-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-(2-(cyclopropylmethoxy)-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with palladium catalysts, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-(cyclopropylmethoxy)-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. The cyclopropylmethoxy group adds steric hindrance, influencing the compound’s behavior in cross-coupling reactions.

Properties

Molecular Formula

C19H29BO3

Molecular Weight

316.2 g/mol

IUPAC Name

2-[2-(cyclopropylmethoxy)-5-propan-2-ylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C19H29BO3/c1-13(2)15-9-10-17(21-12-14-7-8-14)16(11-15)20-22-18(3,4)19(5,6)23-20/h9-11,13-14H,7-8,12H2,1-6H3

InChI Key

JJEAJAGLNDHYLF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)C)OCC3CC3

Origin of Product

United States

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